オクトピン酸

概要

説明

科学的研究の応用

Octopinic acid has several scientific research applications, including:

作用機序

オクトピン酸は、フラビン含有デヒドロゲナーゼとの相互作用を通じてその効果を発揮します。 これらの酵素は、ピルビン酸とL-オルニチンの還元縮合を触媒してオクトピン酸を生成します 。 このプロセスに関与する分子標的は、フラビンアデニンジヌクレオチド、フラビンモノヌクレオチド、および[2Fe-2S]-鉄硫黄を補欠分子族として含む酵素の活性部位です .

6. 類似の化合物との比較

オクトピン酸は、ノパリンやオクトピンなどの他のオピンと似ています。 それは、特定の合成経路とフラビン含有デヒドロゲナーゼとの相互作用において独特です .

類似の化合物:

ノパリン: α-ケトグルタル酸とL-アルギニンの還元縮合によって合成されます.

オクトピン: ピルビン酸とL-アルギニンの還元縮合によって合成されます.

オクトピン酸のユニークさは、フラビン含有デヒドロゲナーゼとの特定の相互作用と、アグロバクテリウム・チューメファシエンス菌株を選択的に増殖させる役割にあります .

生化学分析

Biochemical Properties

Octopinic acid is synthesized by NAD(P)H-dependent dehydrogenases, which catalyze the reductive condensation of α-ketoglutarate or pyruvate with L-arginine . It interacts with flavin-containing dehydrogenases, such as those found in Pseudomonas putida, which exhibit dehydrogenase activity toward octopinic acid in the presence of artificial electron acceptors . The enzyme contains flavin adenine dinucleotide, flavin mononucleotide, and [2Fe-2S]-iron sulfur as prosthetic groups . These interactions highlight the role of octopinic acid in biochemical reactions involving electron transfer and redox processes.

Cellular Effects

Octopinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In crown gall tumor tissues, octopinic acid is involved in the catabolism of opines, which are specific compounds synthesized by the infected plant cells . The presence of octopinic acid can affect the expression of genes related to opine synthesis and degradation, thereby influencing the overall metabolic state of the cells. Additionally, octopinic acid may impact cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction.

Molecular Mechanism

The molecular mechanism of octopinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Octopinic acid binds to flavin-containing dehydrogenases, facilitating electron transfer and redox reactions . This binding interaction is crucial for the enzyme’s activity and its ability to catalyze the conversion of substrates. Additionally, octopinic acid may inhibit or activate other enzymes involved in metabolic pathways, thereby modulating cellular processes. Changes in gene expression induced by octopinic acid can further influence cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octopinic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that octopinic acid is relatively stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to octopinic acid can lead to alterations in cellular metabolism and gene expression, which may have lasting effects on cell function. These temporal effects are important considerations for researchers studying the biochemical properties and applications of octopinic acid.

Dosage Effects in Animal Models

The effects of octopinic acid vary with different dosages in animal models. At low doses, octopinic acid may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain concentration of octopinic acid is required to elicit a measurable response. At high doses, octopinic acid may exhibit toxic or adverse effects, including disruption of cellular processes and potential cell death. These dosage effects are critical for understanding the safety and efficacy of octopinic acid in various applications.

Metabolic Pathways

Octopinic acid is involved in metabolic pathways related to opine synthesis and degradation. It interacts with enzymes such as flavin-containing dehydrogenases, which catalyze the conversion of substrates in these pathways The presence of octopinic acid can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cells

Transport and Distribution

Octopinic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of octopinic acid across cellular membranes, ensuring its proper localization and accumulation . The distribution of octopinic acid within cells can impact its activity and function, as it may interact with different biomolecules in various cellular compartments. Understanding the transport and distribution mechanisms of octopinic acid is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of octopinic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Octopinic acid may localize to the cytoplasm, mitochondria, or other organelles, where it can exert its effects on cellular processes . The activity and function of octopinic acid can be affected by its localization, as it may interact with different enzymes and biomolecules in various subcellular environments. Understanding the subcellular localization of octopinic acid is important for elucidating its role in cellular function and metabolism.

準備方法

合成経路と反応条件: オクトピン酸は、ピルビン酸とL-オルニチンの還元縮合によって合成できます。 この反応は、NAD(P)H依存性デヒドロゲナーゼ(シンターゼ)によって触媒されます 。 このプロセスに関与する酵素は、フラビンアデニンジヌクレオチド、フラビンモノヌクレオチド、および[2Fe-2S]-鉄硫黄を補欠分子族として含んでいます .

工業生産方法: オクトピン酸の工業生産には、遺伝子組み換えされたアグロバクテリウム・チューメファシエンス菌株の使用が関与しています。 これらの菌株は、腫瘍誘導プラスミドを多く含んでおり、その一部は植物核DNAに組み込まれ、腫瘍細胞内でオクトピン酸の産生につながります .

3. 化学反応解析

反応の種類: オクトピン酸は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件:

主要な生成物:

4. 科学研究での応用

オクトピン酸は、以下を含むいくつかの科学研究で応用されています。

化学反応の分析

Types of Reactions: Octopinic acid undergoes various chemical reactions, including:

Oxidation: Octopinic acid can be oxidized by flavin-containing dehydrogenases.

Reduction: The reductive condensation of pyruvate with L-ornithine to form octopinic acid is a reduction reaction.

Substitution: Octopinic acid can participate in substitution reactions involving its amino and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Flavin-containing dehydrogenases and artificial electron acceptors such as 2,6-dichloroindophenol.

Reduction: NAD(P)H-dependent dehydrogenases (synthases).

Major Products:

類似化合物との比較

Nopaline: Synthesized by the reductive condensation of α-ketoglutarate with L-arginine.

Octopine: Synthesized by the reductive condensation of pyruvate with L-arginine.

Octopinic acid’s uniqueness lies in its specific interaction with flavin-containing dehydrogenases and its role in the selective growth of Agrobacterium tumefaciens strains .

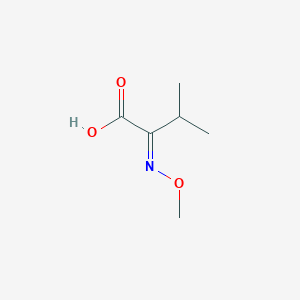

特性

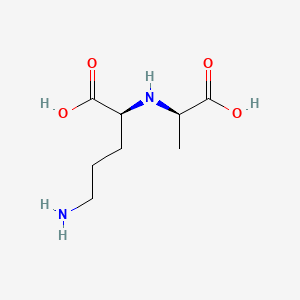

IUPAC Name |

(2S)-5-amino-2-[[(1R)-1-carboxyethyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXJZFWRBQTIO-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942270 | |

| Record name | N~2~-(1-Carboxyethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-09-5 | |

| Record name | Octopinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020197095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(1-Carboxyethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Octopinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

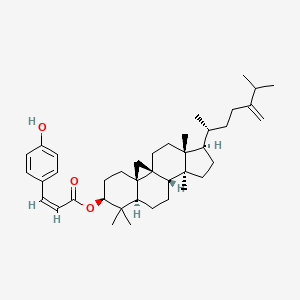

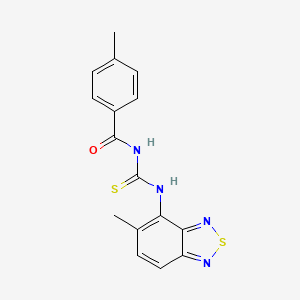

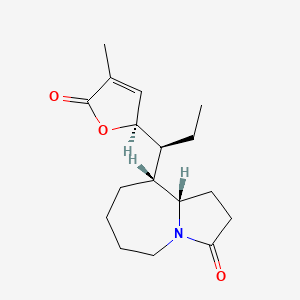

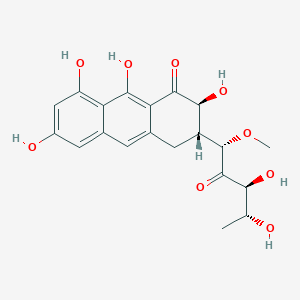

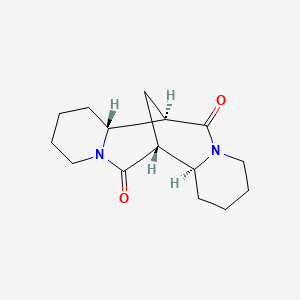

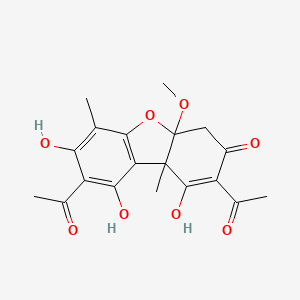

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B1252738.png)